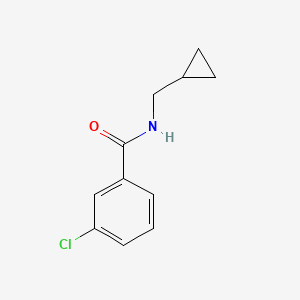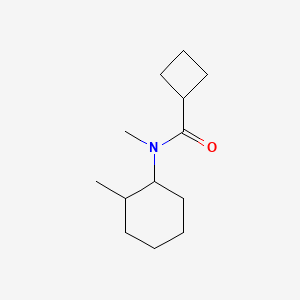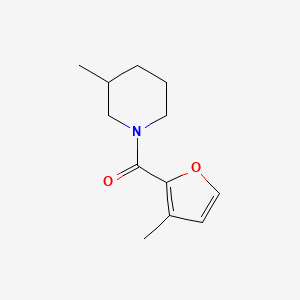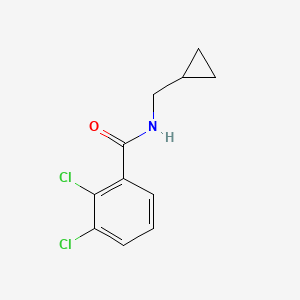
3-chloro-N-(cyclopropylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(cyclopropylmethyl)benzamide, also known as CCMB, is a synthetic compound that has been widely used in scientific research. CCMB is a benzamide derivative that has a cyclopropylmethyl group attached to the nitrogen atom, and a chlorine atom attached to the benzene ring. CCMB has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 3-chloro-N-(cyclopropylmethyl)benzamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation, cancer, and viral infection. 3-chloro-N-(cyclopropylmethyl)benzamide has been shown to inhibit the nuclear factor-κB (NF-κB) pathway, which plays a key role in the inflammatory response. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-N-(cyclopropylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to reduce the levels of lactate dehydrogenase (LDH), an enzyme that is released from damaged cells and is a marker of cell death.
实验室实验的优点和局限性
One advantage of 3-chloro-N-(cyclopropylmethyl)benzamide is its broad range of biological activities, which makes it a useful tool for studying various disease processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in vitro. However, one limitation of 3-chloro-N-(cyclopropylmethyl)benzamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 3-chloro-N-(cyclopropylmethyl)benzamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Another area of interest is its mechanism of action, which is not fully understood. Further studies are needed to elucidate the precise signaling pathways involved in 3-chloro-N-(cyclopropylmethyl)benzamide's biological activities. Additionally, studies on the pharmacokinetics and pharmacodynamics of 3-chloro-N-(cyclopropylmethyl)benzamide are needed to determine its optimal dosing and administration.
合成方法
The synthesis of 3-chloro-N-(cyclopropylmethyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with cyclopropylmethylamine in the presence of a base such as triethylamine. The reaction yields 3-chloro-N-(cyclopropylmethyl)benzamide as a white solid with a melting point of 141-143°C. The purity of 3-chloro-N-(cyclopropylmethyl)benzamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
3-chloro-N-(cyclopropylmethyl)benzamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory process.
In addition to its anti-inflammatory properties, 3-chloro-N-(cyclopropylmethyl)benzamide has been studied for its anti-cancer effects. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
3-chloro-N-(cyclopropylmethyl)benzamide has also been studied for its anti-viral properties. It has been shown to inhibit the replication of hepatitis B virus in vitro, and to reduce the viral load in animal models of hepatitis B infection.
属性
IUPAC Name |
3-chloro-N-(cyclopropylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-1-2-9(6-10)11(14)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPPWWBSJOTWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)









